molecular formula C10H11ClN2O2 B1331853 N-(benzylcarbamoyl)-2-chloroacetamide CAS No. 59272-24-1

N-(benzylcarbamoyl)-2-chloroacetamide

Cat. No. B1331853
CAS RN: 59272-24-1
M. Wt: 226.66 g/mol
InChI Key: DXDRCKQAPGXXHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Prolidase Inhibition

“N-(benzylcarbamoyl)-2-chloroacetamide” is a potent inhibitor of prolidase , an enzyme that cleaves dipeptides with C-terminal prolyl and hydroxyprolyl residues . This inhibition is crucial for regulating the turnover of proline-containing peptides, which has implications in tissue repair and collagen metabolism.

Synthesis of β-Alanine Derivatives

This compound is used in the synthesis of N-(L-Prolyl)-β-alanine , a derivative of the naturally occurring beta amino acid β-Alanine . Such derivatives are valuable in the study of enzyme-substrate interactions and can serve as building blocks for pharmaceuticals.

Nanocrystal Research

In the field of nanotechnology, “N-(benzylcarbamoyl)-2-chloroacetamide” can play a role in the synthesis and stabilization of nanocrystals . Nanocrystals have diverse applications, including in drug delivery systems and the development of new materials with unique properties.

Radical Chemistry

The compound can be involved in generating stabilized radicals, which are essential in radical chemistry . These radicals can be used in various synthetic pathways, leading to the creation of complex molecules for material science and medicinal chemistry.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, areas of research that could be explored, and ways to improve its synthesis or use .

properties

IUPAC Name

N-(benzylcarbamoyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRCKQAPGXXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358985
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzylcarbamoyl)-2-chloroacetamide

CAS RN

59272-24-1
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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